molecular formula C15H22O2 B1669339 Curcumenol CAS No. 19431-84-6

Curcumenol

Cat. No. B1669339
CAS RN: 19431-84-6
M. Wt: 234.33 g/mol
InChI Key: ISFMXVMWEWLJGJ-NZBPQXDJSA-N
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Description

Curcumenol is a component of Curcuma wenyujin, a member of the Curcuma zedoaria family, which has a long history in traditional Chinese medicine (TCM) due to its abundant biologically active constituents .


Synthesis Analysis

The synthesis of curcumin and curcuminoids has been carried out with three simple reaction steps: protection of keto-enol functionality of acetylacetone (acac) by BF3·THF; condensation of the corresponding aromatic aldehyde catalyzing with n-butylamine; cleavage of the BF2 group by means of hydrated metal oxides . The yields obtained for the synthesis of curcumin with several catalyzers were as follows: silica (70%), molecular sieves (80%) and alumina (85%) .


Chemical Reactions Analysis

Curcumenol exerts different pharmacological effects in regard to a variety of diseases, including anti-inflammatory, anti-oxidant, anti-bactericidal, anti-diabetic, and anti-cancer activity, and also ameliorates osteoporosis .


Physical And Chemical Properties Analysis

Curcumenol has a white needle-like crystal structure at ambient temperatures, with a melting point of 113–115 °C, and it is insoluble in water, but soluble in methanol, ethanol, dimethyl sulfoxide, and some organic solvents .

Scientific Research Applications

Pharmacokinetic Drug-Drug Interactions

Curcumenol, primarily found in Zedoary turmeric oil, has been used for its anticancer and anti-inflammatory properties. Research focusing on its pharmacokinetic drug-drug interactions, especially when used in combination with other synthetic drugs, has shown that curcumenol strongly inhibits the CYP3A4 enzyme, though it is not a mechanism-based inhibitor. Predictions suggest minimal risk of metabolic drug-drug interaction through P450 inhibition, but more clinical data is needed for conclusive evaluations (Sun et al., 2010).

Bioactivity and Tautomerism

Curcumenol exhibits significant bioactivity, including antioxidant properties and the enhancement of myogenic differentiation and mitochondrial function. Its chemical behavior, particularly as a pair of hemiacetal-ketone tautomers, has been studied to understand its bio-significance. This property contributes to its diverse biological activities and therapeutic potential (Zhang et al., 2019).

Neuroprotection and Anti-Inflammatory Effects

Studies on Curcuma zedoaria, from which curcumenol is isolated, highlight its value in neuroprotection, anti-inflammatory, anti-tumor, and hepatoprotective activities. It has shown effectiveness in reducing inflammation in microglia by inhibiting NF-κB activation and the MAPK signaling pathway, suggesting its potential for treating conditions involving inflammation and neurodegeneration (Lo et al., 2015).

Interaction with Human Serum Albumin

Research into the binding of curcumenol to human serum albumin (HSA) using spectrofluorometric and molecular docking studies indicates moderate binding affinity. This interaction, involving hydrophobic interactions and hydrogen bonding, is crucial for understanding the pharmacokinetics and distribution of curcumenol in the human body (Hamdi et al., 2015).

Biotransformation and Metabolic Applications

Curcumenol undergoes biotransformation by various fungal strains, leading to the production of metabolites with significant biological activities, including anti-inflammatory properties. These transformations provide insights into the potential applications of curcumenol and its derivatives in pharmacology and biotechnology (Chen et al., 2015).

Osteoarthritis and Inflammation Mitigation

In the context of osteoarthritis, curcumenol has shown promise in mitigating chondrocyte inflammation and ameliorating osteoarthritis in mice. Its effects on the NF-κB and MAPK pathwayssuggest potential therapeutic applications in managing osteoarthritis and related inflammatory conditions (Yang et al., 2021).

Stereo- and Regiospecific Biotransformation

Curcumenol's biotransformation by different fungal strains has been explored, revealing its ability to undergo stereo- and regiospecific hydroxylation. This characteristic is significant for preparing its hydroxylated derivatives and understanding its in vivo metabolites. These insights are crucial for pharmaceutical applications and drug development (Zhang et al., 2015).

Renal Function Improvement in Chronic Renal Failure

Curcumenol's protective effects in chronic renal failure have been demonstrated, particularly in its ability to improve renal functions and modulate inflammatory responses. The mechanisms are thought to involve the SIRT1 and NF-κB signaling pathways, suggesting potential therapeutic applications in renal pathologies (Zhong et al., 2022).

Inhibitory Effects on Cancer Growth and Metastasis

The combination of curcuma zedoary, containing curcumenol, and kelp has shown efficacy in inhibiting the growth and metastasis of liver cancer. Curcumenol's role in this combination therapy points to its potential in cancer treatment, particularly in regulating endogenous H2S production and influencing critical pathways in cancer progression (Han et al., 2019).

Cytotoxic Activity in Cancer Therapy

Curcumenol has displayed notable cytotoxic activity against various cancer cell lines, inducing apoptotic cell death. This activity underlines its potential use in cancer therapy, particularly in conditions where curcumenol's specific modes of action can be leveraged for therapeutic benefit (Hamdi et al., 2014).

Safety And Hazards

More pharmacokinetic parameters of curcumenol should be determined to establish its safety and efficacy, such that further references can be provided for applications in clinical practice .

Future Directions

Despite the huge pharmacological potential of curcumenol, its further application potential has been hindered by unsatisfactory physical properties (e.g., low water solubility). To further determine the characteristics of curcumenol, the extraction, determination, and bioactivity of the compound are summarized in this review .

properties

IUPAC Name

(1S,2S,5S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFMXVMWEWLJGJ-NZBPQXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@]13CC(=C(C)C)[C@](O3)(C=C2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058011
Record name Curcumenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Curcumenol

CAS RN

19431-84-6
Record name Curcumenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19431-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Curcumenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019431846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Curcumenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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